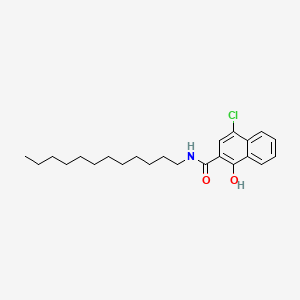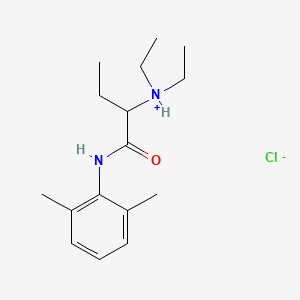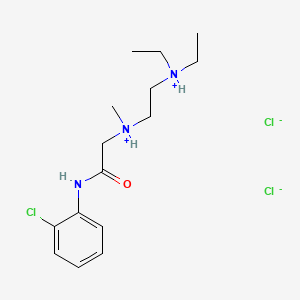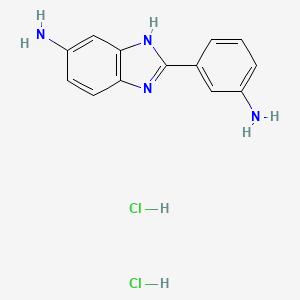
trans-2-Methyl-3-penten-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Methyl-3-penten-2-OL: is an organic compound with the molecular formula C6H12O. It is a type of alcohol that features a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.
Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions due to their efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted alcohols depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.
Comparación Con Compuestos Similares
trans-3-Penten-2-OL: Another unsaturated alcohol with a similar structure but different positioning of the double bond.
trans-2-Penten-1-OL: Similar in structure but with the hydroxyl group at a different position.
3-Methyl-2-pentene: An unsaturated hydrocarbon without the hydroxyl group.
Uniqueness: trans-2-Methyl-3-penten-2-OL is unique due to its specific positioning of the double bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds.
Propiedades
Fórmula molecular |
C6H12O |
|---|---|
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(E)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+ |
Clave InChI |
OWVUFBAJXKEVBE-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C(C)(C)O |
SMILES canónico |
CC=CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)












